1-(2-Chlorophenyl)cyclopropanecarbonitrile
Overview
Description
1-(2-Chlorophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C₁₀H₈ClN. It is a white or light yellow solid with a distinct odor. This compound is soluble in organic solvents such as ethanol and dimethyl ketone but is insoluble in water .
Preparation Methods
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be synthesized through the reaction of 1-(2-chlorophenyl)cyclopropane with hydrogen cyanide. This reaction typically requires an inert atmosphere to proceed efficiently . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
1-(2-Chlorophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, aiding in the development of more complex molecules.
Biology: Researchers use it to study the effects of cyclopropane derivatives on biological systems.
Medicine: It is investigated for potential pharmaceutical applications, including its role in drug development.
Industry: This compound is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which 1-(2-Chlorophenyl)cyclopropanecarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, influencing its behavior in different environments .
Comparison with Similar Compounds
1-(2-Chlorophenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
- 1-(2-Bromophenyl)cyclopropanecarbonitrile
- 1-(2-Fluorophenyl)cyclopropanecarbonitrile
- 1-(2-Methylphenyl)cyclopropanecarbonitrile
These compounds share a similar cyclopropane structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly impact their chemical properties and reactivity, making this compound unique in its applications and behavior .
Biological Activity
Chemical Structure and Properties
1-(2-Chlorophenyl)cyclopropanecarbonitrile is characterized by its unique cyclopropane ring structure, which contributes to its biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Molecular Formula
- C : 10
- H : 8
- Cl : 1
- N : 1
Molecular Weight
- Approximately 179.63 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to CPC exhibit significant antimicrobial activity. A study demonstrated that derivatives of cyclopropanecarbonitriles possess inhibitory effects against various bacterial strains, suggesting that CPC may also share this property .
Anti-inflammatory Properties
CPC has been investigated for its anti-inflammatory effects. In vitro studies have shown that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α in stimulated microglial cells. This suggests potential applications in treating neuroinflammatory conditions .
Case Studies and Research Findings
- In Vitro Studies : A study focusing on cyclopropanecarbonitrile derivatives reported that certain compounds significantly reduced inflammation markers in LPS-stimulated rat primary microglial cells. This indicates a promising avenue for CPC as a therapeutic agent in neuroinflammatory diseases .
- Mechanistic Insights : The mechanism by which CPC exerts its effects may involve the modulation of receptor activity, particularly the formyl peptide receptor (FPR). Compounds activating FPR have shown promise in reducing inflammatory responses, highlighting the potential of CPC in similar pathways .
Data Table: Biological Activity Summary
Activity Type | Effect Observed | Reference |
---|---|---|
Antimicrobial | Inhibitory against bacterial strains | |
Anti-inflammatory | Reduced IL-1β and TNF-α levels | |
Receptor Modulation | Potential FPR activation |
Safety and Toxicity Considerations
While the biological activities of CPC are promising, safety assessments are crucial. Historical data suggest that compounds with similar structures may exhibit varying degrees of toxicity depending on their chemical modifications. Ongoing research is necessary to establish a comprehensive safety profile for CPC.
Properties
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTBYZDCUXBPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90437987 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122143-18-4 | |
Record name | 1-(2-Chlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90437987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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